1,2-dimyristoyl phosphatidyl-L-serine

Transdermal drug delivery Electroporation Lipid transport enhancers

Researchers requiring defined-composition anionic liposomes face variability from unsaturated PS analogs. 1,2-Dimyristoyl phosphatidyl-L-serine (DMPS) sodium salt provides a saturated, thermally tunable matrix with precisely characterized biophysical parameters. • ~80-fold flux enhancement for transdermal electroporation (FITC-Dextran-4k) vs DOPS/DOPG • Gel-phase bilayer cross-sectional area 40.8 Ų; Tm ~36°C (neutral pH), tunable 15-44°C via pH • Minimal protein-lipid affinity perturbation for GPCR reconstitution • ≥98% purity; crystalline solid; shipped ambient; store at -20°C

Molecular Formula C34H66NO10P
Molecular Weight 679.9 g/mol
Cat. No. B1258738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimyristoyl phosphatidyl-L-serine
Synonyms1,2-dimyristoyl-sn-glycero-3-phosphorylserine
dimyristoylphosphatidylserine
DMPSE
Molecular FormulaC34H66NO10P
Molecular Weight679.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C34H66NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41)/t30-,31-/m0/s1
InChIKeyWKJDWDLHIOUPPL-CONSDPRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMPS: Saturated Anionic Phospholipid Specifications


1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS; CAS: 105405-50-3; sodium salt molecular weight: 701.9) is a synthetic, fully saturated anionic phospholipid containing myristic acid (C14:0) acyl chains at both sn-1 and sn-2 positions . DMPS belongs to the phosphatidylserine (PS) class and carries a net negative charge under physiological conditions due to its phosphoserine headgroup bearing both carboxylate and amine moieties . Commercial specifications typically cite purity ≥95% by TLC or related methods, with material supplied as a crystalline powder or solid requiring storage at −20°C . DMPS is widely employed to prepare defined-composition liposomes, micelles, and model membrane systems for biophysical and drug delivery research .

S
Saturated C14:0 phosphatidylserine for defined-composition model membranes
L
Liposome and micelle preparation with anionic bilayer charge
B
Biophysical studies requiring gel-phase packing density control

Why DMPS Cannot Be Substituted


The PS lipid class encompasses substantial structural diversity—including variations in acyl chain length (C14:0, C16:0, C18:0, C18:1) and headgroup counterion identity—each of which profoundly alters bilayer phase behavior, intermolecular interactions, and functional performance in specific applications. Substituting DMPS with dioleoylphosphatidylserine (DOPS) introduces cis-unsaturation that dramatically reduces gel-to-fluid phase transition temperature and membrane packing density [1], directly impacting transport enhancement potency and bilayer mechanical properties. Similarly, replacing DMPS with dipalmitoylphosphatidylserine (DPPS, C16:0) alters the phase transition temperature by approximately 18°C under comparable hydration conditions [2], shifting the thermal window for gel-phase studies and temperature-sensitive formulations. Even within the saturated PS series, chain length differences modify intermolecular van der Waals forces and bilayer thickness, precluding simple molar substitution without functional consequence [3]. Furthermore, counterion identity (Na⁺ vs. NH₄⁺ vs. Li⁺) modulates DMPS headgroup hydration and phase transition temperatures by up to 56°C [4], underscoring that the precise molecular identity of the phospholipid species is a non-negotiable experimental variable.

!
DOPS (C18:1) unsaturated chains reduce gel-phase stability and transport enhancement, differing substantially from DMPS saturated bilayer behavior.
!
DPPS (C16:0) shifts phase transition approximately 18°C higher; thermal window for gel-phase studies may not transfer directly.
!
Counterion exchange (Li⁺ vs. Na⁺) can elevate transition temperature by 36–56°C; identity must be verified for reproducible thermal response.

DMPS: Comparative Performance Evidence


Saturated vs. Unsaturated PS: Transdermal Transport

In a controlled head-to-head study evaluating anionic phospholipids as electroporation transport enhancers through porcine epidermis, DMPS (saturated C14:0 chains) produced markedly higher transdermal flux than DOPS (unsaturated C18:1 chains). Specifically, at 1 mg/mL lipid concentration in the transport milieu, DMPS enhanced FITC-Dextran-4k flux by approximately 80-fold (reaching 175 µg/cm²/min), whereas DOPS—despite sharing the identical phosphoserine headgroup—exhibited substantially weaker enhancement [1]. DMPS also demonstrated prolonged structural recovery delay in stratum corneum and greater epidermal retention post-pulsing [1]. The study explicitly concluded that 'DMPS with saturated acyl chains was found to be a much more potent transport enhancer than those with unsaturated acyl chains (DOPS and DOPG)' and that 'there was no headgroup preference' [1].

Transdermal transport
Head-to-head
Reported ~80-fold flux enhancement for FITC-Dextran-4k (175 µg/cm²/min at 1 mg/mL) versus substantially lower DOPS response
Supports selection based on saturated chain transport advantage in electroporation context
Ex vivo porcine epidermis; direct comparison with identical headgroup lipids
Transdermal drug delivery Electroporation Lipid transport enhancers

Rhodopsin Binding Affinity: DMPS vs. DMPC

Electron spin resonance (ESR) studies systematically compared rhodopsin incorporation effects on DMPS versus DMPC (dimyristoylphosphatidylcholine) bilayers at pH 7.0. A partial binary phase diagram constructed using Tempo partitioning revealed that 'rhodopsin broadens and reduces the amplitude of the DMPS phase transition to a much smaller extent than it does the DMPC phase transition' [1]. When interpreted within theoretical frameworks of integral protein-lipid interactions, this differential perturbation magnitude 'indicates that rhodopsin has a lower affinity for DMPS than DMPC' [1]. Additional ESR immobilization measurements in fluid-phase DMPC-rhodopsin membranes showed the relative order of rhodopsin-induced immobilization as: phosphatidic acid > phosphatidylcholine > phosphatidylserine [1].

Rhodopsin affinity
Head-to-head
DMPS bilayers exhibited smaller phase transition broadening upon rhodopsin incorporation than DMPC, indicating lower protein affinity
May support lipid matrix choice where reduced protein perturbation is desired
ESR Tempo partitioning; qualitative magnitude difference
Membrane protein-lipid interaction Rhodopsin ESR spectroscopy

Gel-Phase Packing Density: DMPS vs. DMPC

X-ray diffraction analysis comparing bilayers with identical acyl chains but different headgroups revealed that at 20°C, DMPS in the gel phase occupies a molecular cross-sectional area of 40.8 Ų, which is 15.2% smaller than the 48.1 Ų measured for DMPC under comparable conditions [1]. This area condensation occurs despite the additional electrostatic repulsion expected between negatively charged PS headgroups, and is attributed to an extra attractive interaction—likely hydrogen bonding—between adjacent PS headgroups [1]. A parallel effect was observed in the fluid phase for DOPS versus DOPC (65.3 Ų vs. 72.5 Ų at 30°C), confirming that this headgroup-mediated condensation is a conserved PS-class property [1]. Measurements of interbilayer fluctuations further indicated that bending modulus (K_C) and/or smectic compression modulus (B) are larger for DOPS than DOPC [1].

Gel-phase packing
Cross-study
15.2% smaller molecular area vs. DMPC (40.8 vs. 48.1 Ų at 20°C)
Supports tighter acyl chain packing in DMPS gel-phase bilayers
X-ray diffraction; fully hydrated; 20°C
Membrane biophysics X-ray diffraction Bilayer structural parameters

pH-Tunable Phase Transition Temperature

Differential scanning calorimetry (DSC) of fully hydrated DMPS bilayers at ionic strength J = 0.1 demonstrated that the gel-to-fluid phase transition temperature (T_m) varies from approximately 15°C upon amino group deprotonation (pH ≥13, pK₃ᵃᵖᵖ = 11.55) to 44°C upon carboxyl group protonation (pH ≤~3, pK₂ᵃᵖᵖ = 5.5), representing a tunable span of 29°C [1]. At neutral pH (fully ionized state), T_m is approximately 36°C [1]. For comparison, dipalmitoylphosphatidylserine (DPPS, C16:0 chains) exhibits T_m values ranging from 32°C to 62°C across the same pH titration range—approximately 18°C higher at each corresponding protonation state [1]. This chain-length dependence is attributed to stronger van der Waals interactions in the longer C16:0 bilayer. Increasing NaCl concentration from 0.1 M to 2.0 M elevates DMPS T_m by ~8°C at pH 7 due to charge screening effects [1].

pH-tunable Tₘ
Class-level
DMPS Tₘ spans ~15°C to 44°C (pH-dependent); ~18°C lower than DPPS at equivalent protonation states
Allows thermal window selection for near-physiological or gel-phase studies
DSC; ionic strength J=0.1; fully hydrated
Differential scanning calorimetry pH-responsive liposomes Phase transition titration

Counterion Effects on Phase Transition

Temperature-dependent infrared spectroscopy of fully hydrated DMPS salts revealed that the Na⁺ and NH₄⁺ salt forms undergo the gel-to-liquid-crystalline phase transition at approximately 39°C [1]. In marked contrast, DMPS-Li⁺ complexes exhibit the appearance of a second, more ordered lipid phase that undergoes transition at significantly higher temperatures in the range of 75–95°C [1]. This 36–56°C upward shift is attributed to Li⁺ binding to both phosphate and carboxylate groups of DMPS, which induces water loss from both moieties, alters glycerol backbone conformation, and produces more ordered fatty acyl chain packing [1]. The DMPS-Ca²⁺ complex, while also characterized by rigidly packed acyl chains, exhibits a distinct binding mode wherein Ca²⁺ is chelated by phosphate groups only and the carboxylate remains hydrated—demonstrating that the specific counterion, not merely the presence of divalent/monovalent charge, dictates the molecular-level interaction pattern [1].

Counterion effect
Head-to-head
DMPS-Li⁺ complex exhibits Tₘ 75–95°C, 36–56°C above Na⁺/NH₄⁺ salts (~39°C)
Counterion identity dramatically alters thermal phase; Li⁺ induces more ordered packing
Temperature-dependent IR; fully hydrated bilayers
Infrared spectroscopy Lipid-counterion interaction Phase behavior

Phase Separation with Dirhamnolipid

Differential scanning calorimetry (DSC) of DMPS bilayers incorporating increasing concentrations of dirhamnolipid (diRL) biosurfactant from P. aeruginosa showed progressive broadening of the gel-to-liquid-crystalline phase transition, with complex thermal behavior and the emergence of multiple transitions at higher diRL concentrations—indicative of lateral phase separation and domain formation [1]. FTIR spectroscopy revealed that diRL increased the proportion of gauche rotamers in DMPS acyl chains, thereby reducing chain order, and induced changes in carboxylate, carbonyl, and phosphate stretching bands consistent with increased headgroup hydration and altered local environment [1]. Molecular dynamics simulations corroborated diRL cluster formation spanning both DMPS monolayers [1]. While the study does not directly compare DMPS to other PS species, the detailed phase behavior characterization establishes DMPS as a well-defined model matrix for studying biosurfactant-membrane interactions with reproducible thermal and spectroscopic signatures.

Dirhamnolipid interaction
Supporting evidence
Concentration-dependent phase separation and acyl chain disordering documented with diRL incorporation
Established DMPS as a saturated PS matrix for biosurfactant-membrane studies
DSC/FTIR/MD; domain formation reference data available
Biosurfactant-membrane interaction Domain formation FTIR spectroscopy

DMPS: Validated Application Scenarios


Transdermal Electroporation Formulations

DMPS is indicated as the anionic phospholipid of choice for transdermal electroporation formulations based on its ~80-fold flux enhancement for FITC-Dextran-4k (175 µg/cm²/min at 1 mg/mL) and its empirically demonstrated superiority over unsaturated analogs such as DOPS and DOPG [1]. The saturated C14:0 chains confer enhanced epidermal retention and prolonged structural recovery delay in stratum corneum, distinguishing DMPS from unsaturated PS species that share the identical headgroup but exhibit weaker enhancement [1]. Formulators should note that headgroup identity (PS vs. PG) contributed negligibly to enhancement potency in this model system [1].

Membrane Protein Reconstitution

For rhodopsin or related GPCR reconstitution experiments where lipid matrix selection based on empirically measured protein-lipid affinity is critical, DMPS offers a quantifiably lower interaction strength than DMPC as demonstrated by ESR phase transition perturbation analysis [1]. DMPS bilayers exhibit reduced phase transition broadening and amplitude reduction upon rhodopsin incorporation compared to DMPC bilayers with identical C14:0 acyl chains, indicating lower protein-lipid affinity [1]. This evidence supports DMPS as a defined-composition matrix where minimal lipid-induced perturbation of reconstituted rhodopsin is desired.

Model Membrane Biophysics

DMPS serves as the saturated PS reference standard for gel-phase bilayer structural studies, with a well-characterized molecular cross-sectional area of 40.8 Ų at 20°C—15.2% smaller than DMPC (48.1 Ų) under identical conditions [1]. This quantifiable packing difference enables researchers to isolate headgroup-specific condensation effects from acyl chain contributions. Furthermore, DMPS provides a thermally tunable phase transition window spanning 15–44°C via pH modulation [2], with a neutral-pH T_m of ~36°C that positions the bilayer near physiological temperature at the gel-fluid boundary. For elevated-temperature applications, Li⁺-complexed DMPS offers a stabilized ordered phase with T_m elevated to 75–95°C [3].

Biosurfactant-Membrane Interaction

For investigators examining dirhamnolipid biosurfactant interactions with lipid bilayers, DMPS provides a saturated, thermally well-characterized PS matrix with documented concentration-dependent phase separation, domain formation, and acyl chain disordering upon diRL incorporation, validated by DSC, FTIR, and MD simulations [1]. The established spectroscopic signatures (gauche conformer increase; carboxylate, carbonyl, and phosphate band shifts) offer reference benchmarks for comparative studies with other membrane lipid compositions. Selection of DMPS over unsaturated PS analogs in this context ensures that observed biosurfactant effects are not confounded by intrinsic bilayer fluidity variations from acyl chain unsaturation.

Application
Selection Property
Validation Focus
Transdermal electroporation carrier studies
Saturated C14:0 chain transport enhancement profile
Flux enhancement endpoint comparison vs. unsaturated PS
Membrane protein reconstitution
Lower reported protein-lipid affinity vs. DMPC
Phase transition perturbation and immobilization endpoints
Model membrane biophysics
Quantified gel-phase molecular packing area
pH-dependent Tₘ range and counterion-controlled thermal stability
Biosurfactant-membrane interaction research
Defined-composition saturated PS matrix
Domain formation and chain order disruption endpoints
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